molecular formula C11H5ClF3NOS B12446025 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12446025
M. Wt: 291.68 g/mol
InChI Key: JMJWKBXHDKNOOE-UHFFFAOYSA-N
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Description

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₁H₅ClF₃NOS , with a calculated molecular weight of 305.68 g/mol . Key physicochemical properties include:

Property Value
Molecular Formula C₁₁H₅ClF₃NOS
Molecular Weight 305.68 g/mol
Aromatic System 1,3-Thiazole with benzoyl group
Key Functional Groups Chloro, trifluoromethyl, ketone

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl moiety introduces planar aromatic character, influencing π-π stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H5ClF3NOS

Molecular Weight

291.68 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone

InChI

InChI=1S/C11H5ClF3NOS/c12-10-16-9(11(13,14)15)8(18-10)7(17)6-4-2-1-3-5-6/h1-5H

InChI Key

JMJWKBXHDKNOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents and benzoylating reagents under controlled conditions. One common method involves the use of 2-chloro-5-chloromethylthiazole as a starting material, which is then reacted with benzoyl chloride and trifluoromethylating agents in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. It features a chloro group at the 2-position, a benzoyl group at the 5-position, and a trifluoromethyl group at the 4-position, with this arrangement contributing to its chemical properties and biological activities. Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

The applications of this compound are diverse, particularly in pharmaceutical research. Because of its biological activity, this compound is explored for potential use in drug development targeting various diseases. Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with various biological macromolecules, providing insights into its mechanism of action and guiding further drug design.

Use in Drug Development

Derivatives of this compound have been studied for their potential as therapeutic agents against various diseases due to their ability to inhibit specific biological pathways. For instance, some thiazole derivatives have shown promise in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects.

Molecular Interaction Studies

Molecular docking studies are crucial in understanding how this compound interacts with biological targets. These studies predict the compound's interactions at a molecular level with biological macromolecules, offering insights into its mechanism of action and guiding drug design.

Related Research

Thiourea derivatives of 1,3-thiazole have been synthesized and tested in vitro against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans . Some compounds also showed tuberculostatic activity against Mycobacterium tuberculosis . Certain compounds with halogen atoms displayed strong antibacterial potency, and also demonstrated antiviral activity against HIV-1 and other RNA and DNA viruses .

Other potential applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate ()
  • Substituents :
    • Position 2: Phenyl group (electron-donating).
    • Position 4: Ethoxycarbonyl (electron-withdrawing).
    • Position 5: Trifluoromethyl (strongly electron-withdrawing).
  • The ethoxycarbonyl group in this analog may reduce lipophilicity relative to the trifluoromethyl group in the target compound.
  • Structural Insight :
    • Near coplanarity (dihedral angle: 5.15°) between thiazole and phenyl rings suggests minimal steric hindrance, similar to the target compound .
5-(4-Chlorobenzoyl)-4-pentafluoroethyl-1,3-thiazole ()
  • Substituents :
    • Position 5: 4-Chlorobenzoyl (electron-withdrawing).
    • Position 4: Pentafluoroethyl (highly lipophilic).
  • The 4-chloro substituent on the benzoyl ring enhances electrophilicity but may alter metabolic pathways compared to unsubstituted benzoyl.
  • Biological Relevance :
    • Fluorinated substituents improve bioavailability but may complicate synthesis due to increased reactivity .
2-Chloro-5-methyl-4-phenyl-1,3-thiazole ()
  • Substituents :
    • Position 2: Chlorine.
    • Position 5: Methyl (electron-donating).
    • Position 4: Phenyl (aromatic, moderately electron-withdrawing).
  • Key Differences :
    • Methyl at position 5 reduces electron-withdrawing effects compared to benzoyl, likely diminishing biological activity.
    • Phenyl at position 4 provides less electronegativity than trifluoromethyl, altering electronic distribution across the thiazole ring.
  • Synthetic Considerations :
    • Simpler substituents (methyl, phenyl) may enable higher synthetic yields but limit functional versatility .

Biological Activity

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by its unique structural features, including a chloro group at the 2-position, a benzoyl group at the 5-position, and a trifluoromethyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The structural configuration of this compound significantly influences its chemical reactivity. The chloro group can participate in nucleophilic substitution reactions, while the benzoyl group enables acylation reactions. The trifluoromethyl group enhances electrophilicity, making the compound more reactive towards nucleophiles. This reactivity is pivotal for its interactions with biological targets such as enzymes and receptors.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of thiazole compounds exhibit substantial antimicrobial and antifungal activities. Specifically, this compound has shown potential against various pathogens due to its ability to inhibit specific biological pathways. For instance, studies have demonstrated that thiazole derivatives can disrupt cellular functions in fungi and bacteria, leading to cell death .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. Various studies have reported that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been tested against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines, demonstrating effective inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µg/mL)Reference
MCF-7<10
HepG-2<15
HCT-116<20

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological macromolecules. These studies suggest that the compound binds effectively to specific sites on target proteins, inhibiting their activity and leading to downstream effects that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings. One notable study involved testing a series of thiazole compounds for their anticonvulsant properties in picrotoxin-induced convulsion models. The results indicated that certain analogues exhibited significant anticonvulsant activity with median effective doses lower than standard medications .

Another study focused on the synthesis of novel thiazole-linked compounds which were evaluated for their anticancer potential against various cell lines. The findings revealed that compounds containing electron-withdrawing groups like chlorine enhanced cytotoxic activity significantly compared to their non-substituted counterparts .

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